N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group attached to a phenyl ring and a trifluoromethoxy group attached to a benzene ring, linked by a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride and an amine to form the sulfonamide linkage.
Introduction of the Ethoxy Group: Ethoxylation of the phenyl ring using ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Trifluoromethoxy Group: Trifluoromethylation of the benzene ring using trifluoromethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The ethoxy and trifluoromethoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- N-(3-Chlorophenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- N-(3-Ethoxyphenyl)-4-(methoxy)benzene-1-sulfonamide
Uniqueness
N-(3-Ethoxyphenyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, is known for enhancing metabolic stability and bioavailability.
Properties
CAS No. |
920527-36-2 |
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Molecular Formula |
C15H14F3NO4S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S/c1-2-22-13-5-3-4-11(10-13)19-24(20,21)14-8-6-12(7-9-14)23-15(16,17)18/h3-10,19H,2H2,1H3 |
InChI Key |
YGVDBNZVYXBNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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